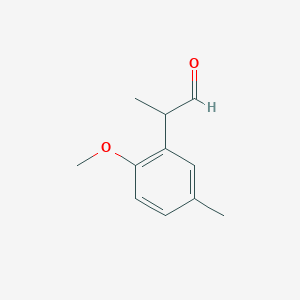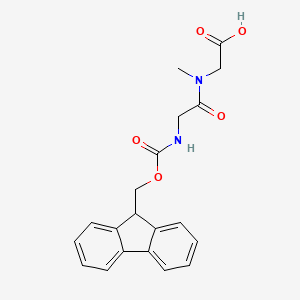
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group of glycine with the fluorenylmethoxycarbonyl (Fmoc) group, followed by the introduction of the N-methylacetamido moiety. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the sequential addition of protected amino acids. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, revealing the free amino group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles, including amines and alcohols, can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized forms of the compound.
Aplicaciones Científicas De Investigación
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of specialized materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions. The molecular targets and pathways involved include interactions with various enzymes and receptors that facilitate peptide bond formation and cleavage.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid hydrate
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
What sets 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid apart from similar compounds is its specific structure that combines the Fmoc protecting group with an N-methylacetamido moiety. This unique combination allows for selective protection and deprotection steps in peptide synthesis, making it a valuable tool in the creation of complex peptides and proteins.
Propiedades
Fórmula molecular |
C20H20N2O5 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C20H20N2O5/c1-22(11-19(24)25)18(23)10-21-20(26)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,21,26)(H,24,25) |
Clave InChI |
WVPIPMUQTYTBQV-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)C(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



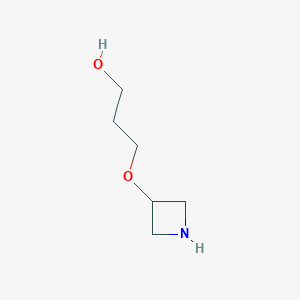
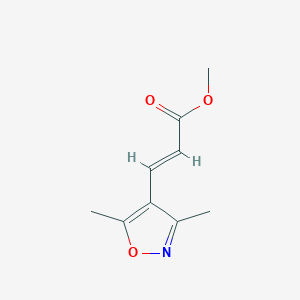
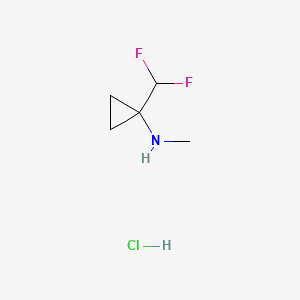
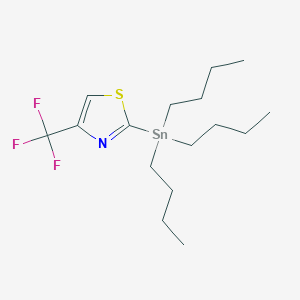
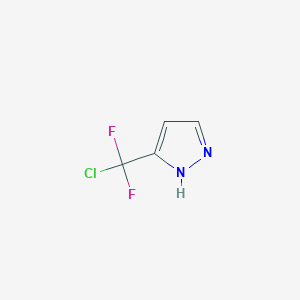
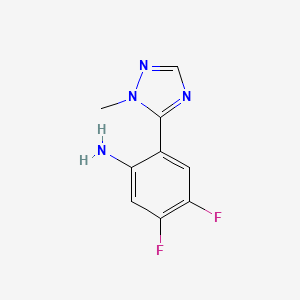
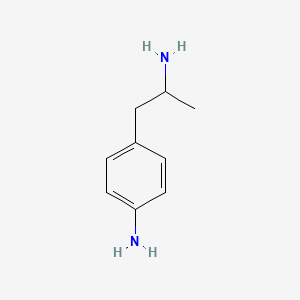
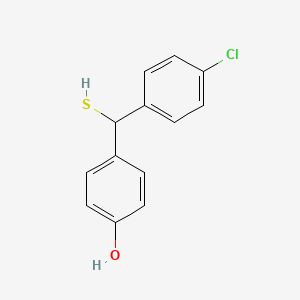
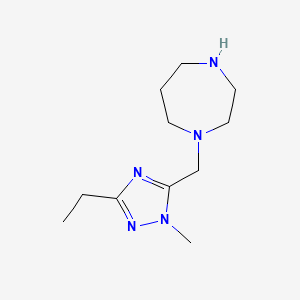
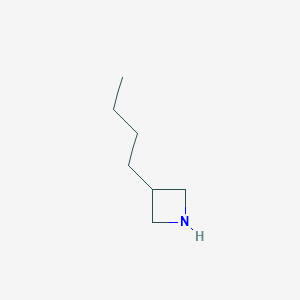
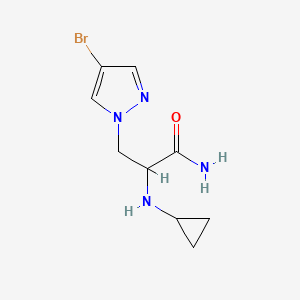
![6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13627144.png)
